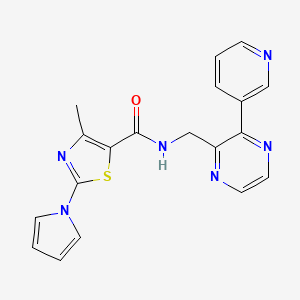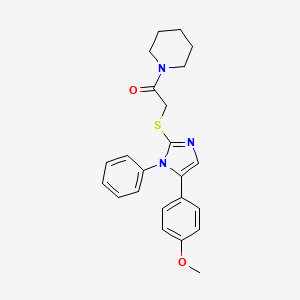
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA Minor Groove Binding
The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, due to its structural similarities with Hoechst 33258, might share its DNA binding properties. Hoechst 33258 is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This binding characteristic makes it useful in various biological applications including fluorescent DNA staining, chromosome analysis, and as a starting point for drug design related to DNA interactions (Issar & Kakkar, 2013).
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 Isoform Inhibition
The compound's structural elements may make it a potential inhibitor of certain Cytochrome P450 (CYP) isoforms, which are crucial in metabolizing a diverse array of drugs. Potent and selective inhibition of CYP isoforms is vital for minimizing drug-drug interactions and understanding drug metabolism pathways (Khojasteh et al., 2011).
Nucleophilic Aromatic Substitution
Nitro-Group Substitution Reactions
The interaction of piperidine components in the compound with nitro-containing aromatics suggests potential for engaging in nucleophilic aromatic substitution reactions. This could be useful in chemical synthesis and drug development (Pietra & Vitali, 1972).
Dopamine D2 Receptor Ligands
Therapeutic Potential in Neuropsychiatric Disorders
The piperidine moiety within the compound indicates potential as a ligand for dopamine D2 receptors. Such ligands are significant in treating disorders like schizophrenia, Parkinson's disease, depression, and anxiety, marking the compound as a potentially valuable scaffold for neuropsychiatric drug development (Jůza et al., 2022).
Antihistamine Properties
Histamine H1 Receptor Antagonism
Structural elements of the compound suggest potential activity similar to Bilastine, a new-generation antihistamine. Such properties could make it useful in treating allergies or as a scaffold for developing new antihistaminics (Sharma et al., 2021).
Ethnobotanical Properties
Phytochemical and Therapeutic Properties
The structural complexity of the compound, particularly its aromatic and heterocyclic components, might relate to various phytochemical properties, offering a wide array of potential therapeutic applications (Thakre Rushikesh et al., 2016).
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-28-20-12-10-18(11-13-20)21-16-24-23(26(21)19-8-4-2-5-9-19)29-17-22(27)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGSEHNBQVRUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
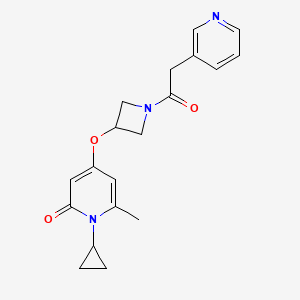
![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2538513.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)
![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)
![3-(2-methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2538520.png)
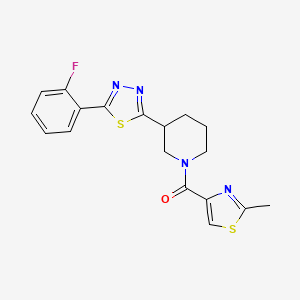


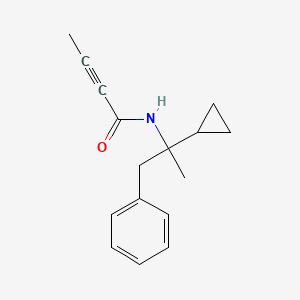
![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)
![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)
